Drug XX Z hydrochloride

Description

Hydrochloride salts are widely utilized in pharmaceuticals to enhance drug solubility, stability, and bioavailability. These salts form when basic drug molecules react with hydrochloric acid, creating ionic compounds that are typically more water-soluble than their freebase counterparts. For instance, morphine hydrochloride (a potent analgesic) is stabilized in aqueous solutions for oral administration , while hydralazine hydrochloride (a vasodilator) is formulated as an injectable for rapid therapeutic effect . The selection of hydrochloride salts is often driven by their pharmacokinetic advantages, such as improved dissolution rates and controlled release profiles, as demonstrated in metformin hydrochloride formulations .

Properties

CAS No. |

152676-49-8 |

|---|---|

Molecular Formula |

C20H33ClN2O3 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

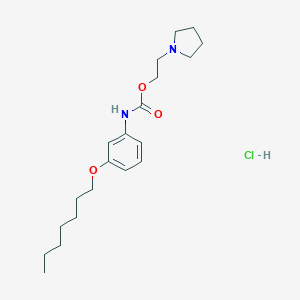

2-pyrrolidin-1-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C20H32N2O3.ClH/c1-2-3-4-5-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-7-13-22;/h9-11,17H,2-8,12-16H2,1H3,(H,21,23);1H |

InChI Key |

RPZHINSXSBLGBA-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl |

Other CAS No. |

152676-49-8 |

Synonyms |

(3-(heptyloxy)phenyl)carbamic acid 2-(1-pyrrolidinyl)ethyl ester 3-heptyloxyphenylcarbamic acid pyrrolidinoethyl ester drug XX Z drug XX Z hydrochloride pyrrolidinoethyl 3-heptyloxyphenylcarbamate |

Origin of Product |

United States |

Chemical Reactions Analysis

Metabolic Reactions of Cetirizine Hydrochloride

Cetirizine undergoes limited hepatic metabolism, with oxidative O-dealkylation as its primary metabolic pathway. This reaction produces a metabolite with negligible antihistaminic activity .

Key Metabolic Data:

| Parameter | Value | Source |

|---|---|---|

| Urinary Excretion (unchanged) | ~50% of administered dose | |

| Fecal Excretion | 10–13% | |

| Plasma Half-Life | 8.3 hours | |

| Major Metabolic Pathway | Oxidative O-dealkylation |

The reaction proceeds as follows:

The enzyme responsible remains unidentified, but studies confirm minimal cytochrome P450 involvement, reducing drug interaction risks .

Solvent-Dependent Reaction Dynamics

Studies on related compounds (e.g., 9-fluorenone) highlight solvent polarity’s role in stabilizing intermediates. For example:

-

In aqueous solutions , intermediates exhibit prolonged stability () due to enhanced dipole interactions .

-

In ethanol-cyclohexane mixtures , reduced polarity favors reactant states () .

Cetirizine Hydrochloride

| Analytical Parameter | Value | Method | Source |

|---|---|---|---|

| Collision Cross-Section (M+H) | 197.02 Ų | Travelling Wave Ion Mobility | |

| LogP | 1.45 | Chromatographic Analysis | |

| Dissociation Constant (pKa) | 2.9, 8.0 | Potentiometric Titration |

Stability and Degradation

Hydrochlorothiazide’s crystalline structure ensures stability under standard storage conditions . Cetirizine degrades under extreme pH or UV exposure, forming oxidation byproducts detectable via HPLC .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Hydrochloride Drugs

- Hydralazine HCl : Exhibits high solubility but is prone to oxidation in aqueous environments, necessitating antioxidant additives .

- Morphine HCl : Aqueous solutions show first-order degradation kinetics, with a 25% reduction in concentration after 6 months in chloroform/water mixtures .

- Cetirizine HCl : Superior solubility supports rapid absorption, with validated HPLC methods confirming stability in formulations .

Analytical and Formulation Strategies

Analytical Methods

- Hydralazine HCl : Characterized via UV spectrophotometry (285 nm), IR spectroscopy, and HPLC .

- Cetirizine HCl : Quantified using RP-HPLC (C18 column, 217 nm detection) with a linear range of 5–10 µg/mL and LOQ of 5 µg/mL .

- Metformin HCl : Dissolution profiles analyzed using USP apparatus, showing >85% drug release within 30 minutes for optimized formulations .

Table 2: Drug Release Profiles of Metformin Hydrochloride Formulations

| Formulation | % Drug Release (1 hr) | % Drug Release (6 hr) |

|---|---|---|

| Optimized (in situ gel) | 42.5 ± 1.2 | 98.3 ± 0.8 |

| Marketed SR Product | 28.7 ± 1.5 | 89.6 ± 1.1 |

Stability Challenges

- Morphine HCl : Degradation products include morphine-N-oxide, necessitating pH control (3.0–5.0) and refrigeration for long-term storage .

- Dorzolamide HCl : USP standards mandate strict control of related compounds (e.g., Dorzolamide Related Compound A) to ensure purity .

Therapeutic Efficacy and Pharmacokinetics

- Hydralazine HCl : Rapid onset (5–10 minutes IV) due to high solubility, but short half-life (2–4 hours) requires frequent dosing .

- Cetirizine HCl : High bioavailability (>90%) attributed to water solubility, with peak plasma concentrations achieved in 1 hour .

- Metformin HCl : Extended-release formulations reduce dosing frequency while maintaining therapeutic plasma levels (1–2 µg/mL) .

Q & A

Q. What are standard methods for characterizing this compound’s purity and crystallinity?

- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and detect impurities (e.g., compare spectra to pure Hydroxyzine hydrochloride standards) . Use X-ray diffraction (XRD) for crystallinity analysis and differential scanning calorimetry (DSC) to assess thermal stability .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data from in vitro and in vivo studies of this compound be resolved?

- Methodological Answer : Apply compartmental modeling to reconcile discrepancies. For example, use nonlinear mixed-effects modeling (NONMEM) to account for interspecies metabolic differences. Validate findings with physiologically based pharmacokinetic (PBPK) simulations, as demonstrated in metformin hydrochloride hydrogel studies . Perform sensitivity analyses to identify critical parameters (e.g., absorption rate constants) influencing bioavailability .

Q. What experimental design strategies optimize this compound’s controlled-release formulations?

- Methodological Answer : Utilize factorial design to evaluate excipient ratios (e.g., matrix-forming polymers) and compression forces. Analyze drug release kinetics using the Korsmeyer-Peppas model to determine diffusion mechanisms (e.g., Fickian vs. anomalous transport) . Incorporate viscosity-reducing excipients (e.g., pyridoxine hydrochloride formulations) to enhance dissolution in high-viscosity media .

Q. How can researchers address ethical and regulatory challenges in human trials involving this compound?

- Methodological Answer : Align with FDA draft guidance for hydrochloride-based drugs (e.g., Doxorubicin Hydrochloride) on bioequivalence and endpoint selection . Use the PICO framework to define patient populations, interventions, and outcomes, ensuring compliance with FINER criteria (Feasible, Novel, Ethical, Relevant) . Submit detailed protocols to institutional review boards (IRBs), including participant selection criteria and adverse event monitoring plans .

Q. What computational approaches are effective for predicting this compound’s mechanism of action?

- Methodological Answer : Apply structure-activity relationship (SAR) modeling to compare its molecular structure with adrenergic blockers (e.g., Propranolol Hydrochloride). Use molecular docking simulations to identify binding affinity to target receptors, validated by in vitro competitive assays . Cross-reference results with public-domain FDA data to ensure alignment with regulatory benchmarks .

Q. How should researchers conduct systematic reviews of this compound’s toxicological data?

- Methodological Answer : Follow EPA’s TSCA Scope Document guidelines for literature searches: categorize studies by toxicity endpoints (e.g., hepatotoxicity), exclude non-peer-reviewed sources, and use PubMed filters for species-specific data . Perform meta-analyses using RevMan software to aggregate effect sizes, and assess bias via funnel plots .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use logistic regression for binary outcomes (e.g., efficacy thresholds) or mixed-effects models for repeated measures. Apply the Akaike Information Criterion (AIC) to compare model fits, as seen in tizanidine hydrochloride release studies . Report confidence intervals and p-values in compliance with FDA bioanalytical method validation guidelines .

Q. How can researchers ensure reproducibility in this compound’s formulation protocols?

- Methodological Answer : Document critical quality attributes (CQAs) such as particle size distribution and drug entrapment efficiency using validated assays . Share raw datasets and analysis code via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.